Cas no 2877666-06-1 (4-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine)

4-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound featuring both pyrimidine and piperazine moieties, with a fluoropyridinyl substituent. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators. The presence of fluorine enhances metabolic stability and binding affinity, while the dual piperazine groups contribute to solubility and conformational flexibility. This compound may serve as an intermediate in the synthesis of biologically active molecules, offering opportunities for further derivatization. Its well-defined structure and functional group arrangement make it a candidate for targeted drug discovery efforts, particularly in CNS or oncology-related research.
4-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine structure
2877666-06-1 structure
Product Name:4-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine
CAS No:2877666-06-1
MF:C18H24FN7
MW:357.428465843201
CID:5308950
PubChem ID:165433222
Update Time:2025-05-23

4-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine
    • 2877666-06-1
    • AKOS040874198
    • F6790-2851
    • 4-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine
    • Inchi: 1S/C18H24FN7/c1-23-5-7-24(8-6-23)16-13-17(22-14-21-16)25-9-11-26(12-10-25)18-15(19)3-2-4-20-18/h2-4,13-14H,5-12H2,1H3
    • InChI Key: JNFCMLWCLUHWRH-UHFFFAOYSA-N
    • SMILES: FC1=CC=CN=C1N1CCN(C2C=C(N=CN=2)N2CCN(C)CC2)CC1

Computed Properties

  • Exact Mass: 357.20772196g/mol
  • Monoisotopic Mass: 357.20772196g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 51.6Ų

4-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine Pricemore >>

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4-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine Related Literature

Additional information on 4-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine

Introduction to 4-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine (CAS No. 2877666-06-1)

The compound 4-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine, identified by its CAS number 2877666-06-1, represents a significant advancement in the field of medicinal chemistry. This bipiperazine-substituted pyrimidine derivative has garnered considerable attention due to its unique structural features and promising pharmacological properties. The presence of both fluoropyridine and methylpiperazine moieties in its molecular framework suggests a potential for enhanced binding affinity and selectivity, making it a valuable candidate for further investigation in drug discovery.

Recent studies have highlighted the importance of piperazine derivatives in the development of therapeutic agents, particularly in the treatment of neurological and cardiovascular disorders. The structural motif of 4-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine aligns well with this trend, as it incorporates two distinct piperazine rings that can modulate receptor interactions. The fluoropyridine component, in particular, has been shown to enhance metabolic stability and binding affinity, while the methylpiperazine moiety contributes to solubility and bioavailability.

In the context of contemporary pharmaceutical research, this compound has been explored for its potential role in modulating various biological targets. Pyrimidine derivatives are well-documented for their activity against enzymes and receptors involved in inflammation, cancer, and infectious diseases. The specific substitution pattern of 4-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine suggests that it may interact with a range of targets, including kinases, GPCRs, and ion channels. Preliminary computational studies have indicated favorable interactions with these targets, which could lead to the development of novel therapeutic strategies.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the pyrimidine core, followed by functionalization with the piperazine and fluoropyridine groups. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve regioselective modifications. These techniques not only improve efficiency but also minimize unwanted byproducts, ensuring a robust synthetic route.

One of the most compelling aspects of 4-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine is its potential as a scaffold for structure-based drug design. By leveraging computational modeling and high-throughput screening, researchers can rapidly identify analogs with improved pharmacokinetic profiles. The combination of computational tools with experimental validation has already led to several promising candidates that exhibit enhanced efficacy and reduced toxicity. This iterative approach underscores the importance of interdisciplinary collaboration between chemists, biologists, and computer scientists.

The pharmacological profile of this compound has been preliminarily evaluated through in vitro assays targeting key disease-related pathways. Initial results suggest that it exhibits potent activity against certain kinases associated with cancer progression. Furthermore, its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) disorders. While further studies are needed to fully elucidate its mechanism of action, these early findings are encouraging and warrant deeper investigation.

From a regulatory perspective, the development of new pharmaceutical compounds requires rigorous testing to ensure safety and efficacy. The synthetic pathways for 4-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-6-(4-methylpiperazin-1-y l)pyrimidine have been optimized to meet regulatory standards, ensuring that impurities are minimized and product quality is consistent. Additionally, preclinical studies are underway to assess its toxicity profile and pharmacokinetic behavior in animal models. These studies are critical for advancing this compound toward clinical trials and eventual therapeutic use.

The impact of this research extends beyond academic curiosity; it holds significant implications for patients suffering from chronic diseases who may benefit from novel treatments. By targeting multiple disease pathways with a single molecule, compounds like 4-[4-(3-fluoropyridin -2 -yl)piperazin -1 -y l]-6-( 4 -methyl piperazine -1 -y l)pyrimidine could revolutionize current therapeutic approaches. As research progresses, it is anticipated that additional derivatives will be developed, each with tailored properties to address specific therapeutic needs.

In conclusion, 4-[ 4 -( 3 -fluoro py ridin -2 -y l)piper azin -1 -y l]-6 -( 4 -m eth ylp ipera z ine -1 -y l )py rimid ine ( CAS No . 2877666 -06 -1) represents a promising advancement in medicinal chemistry with far-reaching implications for drug discovery and development . Its unique structural features , combined with preliminary pharmacological evidence , position it as a valuable candidate for further investigation . As research continues , we can expect this compound to play a pivotal role in shaping future therapeutic strategies across multiple disease areas .

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